molecular formula C11H21N5O6S B011759 (S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1) CAS No. 30986-62-0

(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

Cat. No. B011759
CAS RN: 30986-62-0
M. Wt: 351.38 g/mol
InChI Key: LUCWYYXUZVULSK-WCCKRBBISA-N
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Description

“(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)” is a compound that consists of L-arginine and 1,3-Thiazolidine-2,4-dicarboxylic acid . The molecular formula of this compound is C11H21N5O6S .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been studied in the context of suppressing eumelanin production . The synthesis involves the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et), which is a condensation derivative of cysteine and ethyl pyruvate .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . The average mass of the compound is 351.379 Da and the monoisotopic mass is 351.121246 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Scientific Research Applications

Hepatoprotective Agent

Tidiacic arginine, under the trade name Tiadilon, is known to be a hepatoprotective drug . It’s a combination of the amino acid arginine and tidiacic (thiazolidine-2,4-dicarboxylic acid), which acts as a sulfur donor .

Protein Formulation Enhancer

Arginine, a component of Tidiacic arginine, is highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations . It has been used in research and 20 approved protein injectables .

Cryoprotection Agent

In its free form, arginine has been found useful in cryoprotection . This property can be beneficial in the preservation of biological samples and pharmaceuticals.

Drug Excipient

Arginine has been used as a drug excipient for both solid and liquid formulations . As an excipient, it can improve the stability, solubility, and bioavailability of drugs.

Aggregation Suppressor

Arginine can suppress protein aggregation . This property is particularly useful in the formulation of protein-based drugs, where aggregation can lead to loss of efficacy and potential immunogenic responses.

Eluent in Protein Chromatography

Arginine can be used as an eluent in protein chromatography . This can help in the purification of proteins, a crucial step in many biotechnological applications.

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCWYYXUZVULSK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953116
Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

CAS RN

30986-62-0
Record name L-Arginine, 2,4-thiazolidinedicarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30986-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiadilon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030986620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tidiacic arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIDIACIC ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9539XWW0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 2
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 3
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 4
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 5
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)
Reactant of Route 6
(S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1)

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